Cas no 64703-98-6 (1-O-beta-D-glucopyranosyl-4-allylbenzene)

1-O-beta-D-glucopyranosyl-4-allylbenzene structure
64703-98-6 structure
Product Name:1-O-beta-D-glucopyranosyl-4-allylbenzene
Numero CAS:64703-98-6
MF:C15H20O6
MW:296.315705299377
CID:2016162
PubChem ID:44338426
Update Time:2025-04-21

1-O-beta-D-glucopyranosyl-4-allylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-O-beta-D-glucopyranosyl-4-allylbenzene
    • chavicol beta-D-glucopyranoside
    • chavicol beta-D-glucoside
    • Chavicol β-D-glucoside
    • p-allylphenyl beta-D-glucopyranoside
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
    • .BETA.-D-GLUCOPYRANOSIDE, 4-(2-PROPEN-1-YL)PHENYL
    • CHEMBL179783
    • beta-D-Glucopyranoside, 4-(2-propen-1-yl)phenyl
    • HY-N12095
    • A-D-glucoside
    • DTXSID00215036
    • chavicol-4-o-b-D-glucopyranoside
    • Q27259529
    • .BETA.-D-GLUCOPYRANOSIDE, 4-(2-PROPENYL)PHENYL
    • Compound NP-022501
    • 4FNB38KJGB
    • 4-(2-PROPENYL)PHENYL-.BETA.-D-GLUCOPYRANOSIDE
    • FEMA No. 4548
    • 2-(hydroxymethyl)-6-[4-(prop-2-en-1-yl)phenoxy]oxane-3,4,5-triol
    • UNII-4FNB38KJGB
    • SCHEMBL5027443
    • AKOS040737696
    • P-ALLYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
    • 4-ALLYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
    • 64703-98-6
    • CS-0891669
    • Chavicol
    • 4-(2-Propenyl)phenyl-beta-d-glucopyranoside
    • CHAVICOL .BETA.-D-GLUCOSIDE
    • beta-D-Glucopyranoside, 4-(2-propenyl)phenyl
    • O-b-Glucopyranoside
    • Chavicol O-beta-glucopyranoside
    • 4-(2-Propenyl)phenol, 9CI
    • SCHEMBL14075611
    • CHEBI:174822
    • 2-(hydroxymethyl)-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
    • DA-49646
    • G88988
    • (2S,3R,4S,5S,6R)-2-(4-allylphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 4-(2-propenyl)phenyl-beta-dextro-glucopyranoside
    • CHAVICOL 1-O-BETA-D-GLUCOPYRANOSIDE
    • DTXCID00137527
    • 4-ALLYLPHENYL BETA-D-GLUCOPYRANOSIDE
    • Inchi: 1S/C15H20O6/c1-2-3-9-4-6-10(7-5-9)20-15-14(19)13(18)12(17)11(8-16)21-15/h2,4-7,11-19H,1,3,8H2/t11-,12-,13+,14-,15-/m1/s1
    • Chiave InChI: BGWWYZXBGAKMRB-UXXRCYHCSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(CC=C)=CC=1

Proprietà calcolate

  • Massa esatta: 296.12598835g/mol
  • Massa monoisotopica: 296.12598835g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 5
  • Complessità: 328
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 99.4Ų
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD